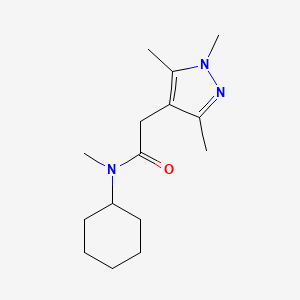![molecular formula C22H24N2O2 B7505348 Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7505348.png)
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone, also known as PPCM, is a synthetic compound that has been studied for its potential use in scientific research. PPCM is a piperazine derivative that has been shown to have various biological effects, including anxiolytic, antidepressant, and antipsychotic properties.
Wirkmechanismus
The exact mechanism of action of Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone has also been shown to have an affinity for various receptors in the brain, including the 5-HT1A and D2 receptors.
Biochemical and Physiological Effects:
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic properties. It has also been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone in lab experiments is its high potency, which allows for smaller doses to be used. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
For research on Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone include further studies on its mechanism of action and potential use in the treatment of various neurological disorders. Additionally, studies on the long-term effects of Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone use and potential drug interactions are needed. Finally, studies on the potential use of Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone as a diagnostic tool for neurological disorders are also warranted.
Synthesemethoden
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of piperazine with 1-phenylcyclobutanecarbonyl chloride, followed by the reaction of the resulting compound with phenylmagnesium bromide. The final step involves the reaction of the resulting compound with acetyl chloride to yield Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone has been studied for its potential use in various scientific research applications, including as an anxiolytic, antidepressant, and antipsychotic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-20(18-8-3-1-4-9-18)23-14-16-24(17-15-23)21(26)22(12-7-13-22)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXOOXQZGUHCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)

![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)





![5-[(2S)-1-methylpyrrolidin-2-yl]-3-(2-pyrrolidin-1-ylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B7505356.png)
![6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7505359.png)
![N-[(4-fluoro-3-methylphenyl)methyl]acetamide](/img/structure/B7505363.png)
![2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B7505370.png)

![1-(1H-indol-3-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7505379.png)